molecular formula C17H18N2O4S B11631809 Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11631809
M. Wt: 346.4 g/mol
InChI Key: VOJYJPCUOBFFJZ-UHFFFAOYSA-N
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Description

Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a cyano group, a methoxyphenyl group, and a tetrahydropyridinone ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyridinone core, followed by the introduction of the cyano and methoxyphenyl groups. The final step involves the attachment of the ethyl sulfanyl acetate moiety.

    Formation of Tetrahydropyridinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine under acidic or basic conditions.

    Introduction of Cyano and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate reagents like cyanide salts and methoxyphenyl halides.

    Attachment of Ethyl Sulfanyl Acetate: This step involves the reaction of the intermediate compound with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and methoxyphenyl groups can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-cyano-3-(4-methoxyphenyl)propanoate: Similar in having a cyano and methoxyphenyl group but lacks the tetrahydropyridinone ring and sulfanyl acetate moiety.

    Ethyl cyano(3,4-dimethoxyphenyl)acetate: Contains an additional methoxy group and lacks the tetrahydropyridinone ring.

Uniqueness

Ethyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to its combination of functional groups and ring structure, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 2-[[5-cyano-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C17H18N2O4S/c1-3-23-16(21)10-24-17-14(9-18)13(8-15(20)19-17)11-5-4-6-12(7-11)22-2/h4-7,13H,3,8,10H2,1-2H3,(H,19,20)

InChI Key

VOJYJPCUOBFFJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)OC)C#N

Origin of Product

United States

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